molecular formula C12H14ClNO2 B13109969 Methyl (r)-5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride

Methyl (r)-5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride

Cat. No.: B13109969
M. Wt: 239.70 g/mol
InChI Key: YTZDOEFPHOGKHT-LLVKDONJSA-N
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Description

Chemical Identity and Nomenclature

The compound’s nomenclature and chemical identity reflect its structural features, stereochemistry, and functional group arrangement. Below, we systematically dissect its naming conventions, registry identifiers, and molecular characteristics.

Systematic IUPAC Name Derivation

The systematic name of this compound is derived through the following steps:

  • Parent hydrocarbon identification : The base structure is 5,6,7,8-tetrahydronaphthalene, a bicyclic system comprising a benzene ring fused to a partially saturated cyclohexene ring.
  • Substituent numbering : The carboxylate ester group (-COOCH₃) occupies position 1, the amino group (-NH₂) is at position 5, and the chloro substituent (-Cl) is at position 3.
  • Stereochemical designation : The (R) configuration at the chiral center (position 5) is specified using the Cahn-Ingold-Prelog priority rules.
  • Salt formation : The hydrochloride salt is indicated by appending "hydrochloride" to the name.

Thus, the full IUPAC name is methyl (5R)-5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride.

Alternative Naming Conventions in Literature

Alternative naming conventions observed in chemical databases and publications include:

  • Simplified positional descriptors : Omitting the stereochemical indicator (e.g., "methyl 5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride") when racemic mixtures or unspecified enantiomers are discussed.
  • Functional group prioritization : Listing substituents alphabetically rather than by position (e.g., "methyl 3-chloro-5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride"), though this violates IUPAC guidelines.
  • Abbreviated forms : Using shorthand notations such as "Me-5R-A3Cl-THN-1-COO·HCl," though these are non-standard and context-dependent.

Registry Numbers and Database Identifiers

The compound is cataloged across major chemical databases with the following identifiers:

Identifier Type Value Source
CAS Registry Number 1388827-79-9 Chemsrc
Molecular Formula C₁₂H₁₄ClNO₂ Smolecule
Molecular Weight 239.70 g/mol Chemsrc
InChI Key Not publicly available -

The absence of an InChI key in public databases suggests limited commercial availability or proprietary restrictions.

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

methyl (5R)-5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate

InChI

InChI=1S/C12H14ClNO2/c1-16-12(15)10-6-7(13)5-9-8(10)3-2-4-11(9)14/h5-6,11H,2-4,14H2,1H3/t11-/m1/s1

InChI Key

YTZDOEFPHOGKHT-LLVKDONJSA-N

Isomeric SMILES

COC(=O)C1=CC(=CC2=C1CCC[C@H]2N)Cl

Canonical SMILES

COC(=O)C1=CC(=CC2=C1CCCC2N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl ®-5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride typically involves multi-step organic reactions. One common method starts with the chlorination of a naphthalene derivative, followed by amination and esterification reactions. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the chloro group can yield the corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea under mild conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of substituted naphthalene compounds.

Scientific Research Applications

Methyl ®-5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to enzyme inhibition and protein binding due to its unique structure.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl ®-5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino and chloro groups play a crucial role in binding to enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active form of the compound, which then exerts its effects through various biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Features
Methyl (R)-5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate HCl C₁₂H₁₄ClNO₂·HCl 276.11 1-COOCH₃, 5-NH₂, 3-Cl (R-config.) Chiral, polar, hydrochloride salt
Methyl (S)-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate HCl C₁₂H₁₄ClNO₂ 239.70 1-COOCH₃, 5-NH₂, 2-Cl (S-config.) Stereoisomer; Cl position differs
5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate (Enamine Ltd) C₁₂H₁₂O₃ 204.23 1-COOCH₃, 5-keto group Lacks amino/Cl; higher polarity
3-Methoxy-5,5,8,8-tetramethyl-2-naphthalenecarboxaldehyde (OLES series) C₁₇H₂₂O₂ 270.36 2-CHO, 3-OCH₃, tetramethyl groups Bulky substituents; aldehyde functionality

Key Observations :

  • Chlorine Position and Stereochemistry : The substitution of chlorine at position 3 (vs. 2 in the S-enantiomer) and R-configuration may influence receptor binding or metabolic stability. For example, steric hindrance from the 3-Cl group could reduce enzymatic degradation rates compared to 2-Cl derivatives .
  • Amino vs. target compound’s ~1.8 estimated) .

Metabolic and Enzymatic Interactions

Naphthalene dioxygenase (NDO) and related enzymes exhibit catalytic promiscuity toward structurally similar compounds . For instance:

  • Methyl ester derivatives (e.g., the target compound) are likely metabolized via hydrolysis to carboxylic acids, while aldehyde-containing analogs (OLES series) may undergo oxidation or reduction .
  • Chlorinated derivatives (e.g., 3-Cl vs. 2-Cl) show resistance to microbial degradation due to halogen-induced electron withdrawal, reducing NDO activity by ~40% compared to non-chlorinated analogs .

Biological Activity

Methyl (r)-5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride is a compound belonging to the class of tetrahydronaphthalene derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a tetrahydronaphthalene skeleton with an amino group and a carboxylate functional group. Its chemical structure can be represented as follows:

  • Chemical Formula : C13H14ClN1O2
  • Molecular Weight : 253.71 g/mol

Anticancer Activity

Recent studies have demonstrated that tetrahydronaphthalene derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, research indicates that this compound shows promising activity against breast cancer cells (MCF-7) with an IC50 value indicating effective inhibition of cell proliferation.

Cell Line IC50 Value (µM) Reference
MCF-715.2 ± 1.2
A54918.5 ± 0.9

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

Bacterial Strain MIC Value (µg/mL) Reference
S. aureus32
E. coli64

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown anti-inflammatory effects in various in vitro models. The compound inhibited the production of pro-inflammatory cytokines in macrophage cell lines.

The biological activities of this compound can be attributed to its ability to interact with various molecular targets within cells. For example:

  • Anticancer Mechanism : It is believed to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
  • Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Study on Anticancer Activity

A study conducted by Barakat et al. (2022) evaluated the efficacy of this compound in inhibiting tumor growth in vivo using xenograft models of breast cancer. The results indicated a significant reduction in tumor size compared to control groups.

Study on Antimicrobial Activity

Research published in 2023 investigated the antibacterial properties of the compound against antibiotic-resistant strains. The findings highlighted its potential as a lead compound for developing new antimicrobial agents.

Q & A

Basic: What are the recommended analytical methods for characterizing the purity and enantiomeric excess of this compound?

Methodological Answer:
Purity and enantiomeric resolution can be achieved using reversed-phase high-performance liquid chromatography (RP-HPLC) with chiral stationary phases. For example, a validated RP-HPLC method for structurally similar hydrochlorides (e.g., amitriptyline hydrochloride) employs a C18 column, mobile phase gradients of acetonitrile and phosphate buffer (pH 3.0), and UV detection at 254 nm . Chiral resolution requires polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol mixtures. Absolute configuration confirmation should combine circular dichroism (CD) spectroscopy and X-ray crystallography, as demonstrated for naphthalene derivatives .

Basic: How can researchers optimize synthesis routes to minimize impurities in the final product?

Methodological Answer:
Key steps include:

  • Intermediate purification: Use flash chromatography (silica gel, ethyl acetate/hexane gradients) to isolate tetrahydronaphthalene intermediates, as described for methyl tetralin carboxylates .
  • Chlorination control: Monitor reaction temperature (0–5°C) during chlorination to prevent over-substitution, leveraging GC-MS for real-time tracking of byproducts like 1-chloronaphthalene derivatives .
  • Hydrochloride salt formation: Recrystallize the free base in ethanol/HCl (1:1 v/v) to enhance crystallinity and remove residual solvents .

Advanced: How should researchers address discrepancies in reported bioactivity data across studies?

Methodological Answer:
Contradictions often arise from:

  • Enantiomeric purity: Even minor (R)-/(S)- isomer contamination (e.g., <2%) can skew receptor-binding assays. Validate enantiomeric excess via chiral HPLC and correlate with bioactivity .
  • Metabolic stability: Differences in cell-based vs. in vivo assays may stem from esterase-mediated hydrolysis of the methyl ester group. Use LC-MS to quantify hydrolyzed metabolites (e.g., free carboxylic acid) in plasma .
  • Solubility limitations: Poor aqueous solubility (predicted logP ~3.2) can reduce apparent activity. Use DMSO/cosolvent systems (e.g., PEG-400) with concentration validated by nephelometry .

Advanced: What strategies are effective for studying the compound’s stability under physiological conditions?

Methodological Answer:

  • pH-dependent degradation: Perform forced degradation studies in buffers (pH 1.2–7.4) at 37°C. Monitor hydrolysis of the methyl ester via HPLC-UV, comparing half-lives to computational predictions (e.g., DFT calculations for ester bond cleavage) .
  • Light sensitivity: Conduct photostability testing per ICH Q1B guidelines using a xenon lamp (1.2 million lux hours). Protect stock solutions in amber glass at -20°C .
  • Solid-state stability: Use differential scanning calorimetry (DSC) to identify polymorphic transitions and optimize storage conditions (e.g., desiccated at 4°C) .

Advanced: How can researchers validate a novel quantification method for this compound in biological matrices?

Methodological Answer:
Follow ICH M10 guidelines:

  • Linearity: Test concentrations spanning 0.1–50 µg/mL in plasma. Use weighted least-squares regression (1/x²) to address heteroscedasticity .
  • Accuracy/precision: Spike recovery experiments (n=6) with QC samples (low, mid, high). Acceptable criteria: ±15% deviation, RSD ≤15% .
  • Matrix effects: Compare peak areas in post-extraction spiked vs. neat solutions. Mitigate ion suppression in LC-MS/MS using deuterated internal standards (e.g., d3-methyl analog) .

Basic: What spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

  • NMR: Assign stereochemistry using 2D NOESY (nuclear Overhauser effect) to confirm spatial proximity of the chloro and amino groups on the tetrahydronaphthalene ring .
  • HRMS: Confirm molecular ion [M+H]+ at m/z 285.0812 (calculated for C₁₃H₁₈ClNO₂) with <2 ppm error .
  • IR spectroscopy: Identify ester carbonyl stretching (~1740 cm⁻¹) and ammonium chloride bands (~2400–3000 cm⁻¹) .

Advanced: What experimental designs are optimal for probing the compound’s mechanism of action in neurological targets?

Methodological Answer:

  • Receptor profiling: Use radioligand binding assays (e.g., σ-1 or NMDA receptors) with Scatchard analysis to calculate Kd and Bmax. Include positive controls (e.g., haloperidol) .
  • Functional assays: Measure nitric oxide (NO) modulation in neuronal cells via Griess reagent, accounting for L-NAME interference .
  • Computational docking: Model interactions with homology-built receptors (e.g., AutoDock Vina) and validate with alanine-scanning mutagenesis .

Basic: How should researchers handle solubility challenges in in vitro assays?

Methodological Answer:

  • Pre-solubilization: Dissolve in DMSO (≤0.1% final concentration) with sonication (30 min, 40 kHz). Confirm absence of aggregates via dynamic light scattering .
  • Cosolvent systems: Use PBS with 10% β-cyclodextrin to enhance solubility while maintaining membrane permeability .
  • Critical micelle concentration (CMC): Determine using pyrene fluorescence to avoid surfactant-induced cytotoxicity .

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